2-Chloro-3-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrazine

Description

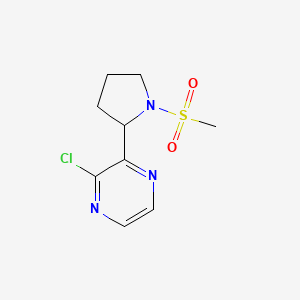

Chemical Structure and Properties 2-Chloro-3-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrazine is a substituted pyrazine derivative featuring a pyrrolidine ring modified with a methylsulfonyl group at the 1-position and a chlorine atom at the 2-position of the pyrazine core. Its molecular formula is C₉H₁₁ClN₃O₂S, with a molecular weight of 275.76 g/mol (based on analogous structures in ). The compound is synthesized via structure-based drug design, leveraging pyrrolidine as a cyclic amine linker to optimize allosteric inhibition of SHP2, a key oncogenic phosphatase .

Biological Relevance The compound is designed as an allosteric inhibitor of SHP2, a therapeutic target in oncology due to its role in RAS/MAPK signaling and immune checkpoint regulation . Its pyrrolidine ring and sulfonyl group occupy distinct pockets in the SHP2 catalytic domain, forming hydrogen bonds with residues like Arg111 and stabilizing the inactive conformation .

Properties

IUPAC Name |

2-chloro-3-(1-methylsulfonylpyrrolidin-2-yl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O2S/c1-16(14,15)13-6-2-3-7(13)8-9(10)12-5-4-11-8/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFOLYMUSEIQIOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC1C2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Pyrazine Intermediate

The pyrazine core with appropriate halogen substitution (such as 2-chloro-3-substituted pyrazine) is commonly prepared via Suzuki–Miyaura coupling or nucleophilic aromatic substitution reactions.

- For example, 3-bromo-6-chloropyrazin-2-amine can be coupled with aryl boronic acids under palladium catalysis to yield substituted pyrazine intermediates with good yields (~74%).

- Protection of amino groups on pyrazine is often achieved using di-tert-butyl dicarbonate to facilitate subsequent reactions.

Sulfonylation of Pyrrolidine Nitrogen

The methylsulfonyl group is introduced by sulfonylation of the pyrrolidine nitrogen:

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination or Suzuki coupling are employed in assembling complex intermediates:

- These reactions use catalysts like Pd2(dba)3 or Pd(PPh3)4 with appropriate ligands (e.g., xantphos) in dry solvents under inert atmosphere at elevated temperatures (80–120 °C).

- Purification of intermediates before coupling is critical due to catalyst sensitivity to impurities.

Representative Reaction Conditions and Yields

Research Findings and Notes

- The palladium-catalyzed coupling steps are highly sensitive to impurities; thorough purification of intermediates is essential to maintain catalyst activity and yield.

- Chromatographic purification, although effective, is resource-intensive and environmentally challenging; crystallization methods provide lower purity.

- Multiple synthetic routes have been explored to optimize yield and purity, with some routes yielding up to 74% in key steps.

- The methylsulfonylation step requires careful stoichiometric control and reaction monitoring to avoid side reactions.

- Flash chromatography remains the preferred method for purification of the final product and intermediates, with solvent gradients tailored to compound polarity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrazine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or DMSO.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyrazine derivatives.

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of dihydropyrazine derivatives.

Scientific Research Applications

Pharmacological Applications

-

Antitumor Activity

- Recent studies have indicated that derivatives of pyrazine compounds, including 2-Chloro-3-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrazine, exhibit promising antitumor properties. Research has shown that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .

-

Sirtuin Activation

- The compound has been evaluated for its potential to activate SIRT6, a member of the sirtuin family of proteins involved in cellular regulation and longevity. In vitro studies demonstrated that modifications to the compound's structure could enhance its ability to activate SIRT6, suggesting a role in metabolic diseases and aging .

- Neuroprotective Effects

Case Studies

Synthetic Applications

The compound is also being explored as an intermediate in the synthesis of other biologically active molecules. Its unique structure allows for further modifications that can lead to the development of new pharmaceuticals targeting various diseases.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the methylsulfonyl-pyrrolidine moiety can form covalent or non-covalent interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The pyrazine ring can also participate in π-π stacking interactions with aromatic residues in proteins, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-Chloro-3-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrazine with structurally related pyrazine derivatives:

Key Differences and Implications

Ring Size and Flexibility: The target compound’s pyrrolidine (5-membered ring) provides rigidity and a compact binding profile compared to piperidine (6-membered) analogues, which may exhibit greater conformational flexibility but reduced steric complementarity in the SHP2 pocket . In Btk inhibitors like acalabrutinib, a pyrrolidine substituent enables covalent bonding with Cys481, a mechanism absent in non-covalent SHP2 inhibitors .

Substituent Effects :

- The methylsulfonyl group in the target compound enhances hydrogen-bonding capacity, critical for stabilizing interactions with SHP2’s Arg111. Analogues lacking this group (e.g., 2-Chloro-3-(1-methylpyrrolidin-2-yl)pyrazine) show diminished activity .

- Chlorine at the pyrazine 2-position is conserved across analogues, suggesting its role in π-stacking or hydrophobic interactions .

Biological Activity: Compound 18 (), featuring a dichlorophenyl group, exhibits superior cytotoxicity compared to the target compound, highlighting the impact of aromatic substituents on cell permeability and target engagement .

Research Findings and Data

In Vitro Performance

- Cytotoxicity : Screening against HepG2 and MCF-7 cell lines reveals moderate activity (EC₅₀ ~10–50 µM), inferior to dichlorophenyl-containing analogues like Compound 18 .

Biological Activity

2-Chloro-3-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrazine (CAS: 1316221-58-5) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazine ring substituted with a chlorine atom and a pyrrolidine ring containing a methylsulfonyl group. Its molecular formula is , which contributes to its unique properties and interactions within biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the methylsulfonyl group enhances its ability to form hydrogen bonds, while the chlorine atom may influence lipophilicity and binding affinity.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, which can be crucial in the treatment of diseases where enzyme overactivity is a factor.

- Receptor Modulation : It may act on specific receptors, influencing signaling pathways associated with numerous physiological processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

| Activity | Description |

|---|---|

| Antimicrobial | Demonstrated effectiveness against certain bacterial strains in preliminary studies. |

| Anticancer | Exhibits cytotoxic effects on cancer cell lines, potentially through apoptosis induction. |

| Anti-inflammatory | May reduce inflammation markers in vitro, suggesting therapeutic potential in inflammatory diseases. |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Activity :

- Enzyme Inhibition Studies :

- Antimicrobial Properties :

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-3-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrazine, and what key reaction conditions should be optimized?

Synthesis typically involves two key steps: (1) functionalization of the pyrrolidine ring with a methylsulfonyl group and (2) chlorination at the pyrazine ring .

- Step 1 : Introduce the methylsulfonyl group via nucleophilic substitution using methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Ensure anhydrous conditions to prevent hydrolysis .

- Step 2 : Chlorination of the pyrazine ring can be achieved using phosphorus oxychloride (POCl₃) at reflux (80–100°C), with catalytic dimethylformamide (DMF) to enhance reactivity .

- Optimization : Monitor reaction progress via TLC or HPLC. Key parameters include temperature control (to avoid side reactions), stoichiometric ratios (1.2–1.5 equivalents of POCl₃), and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane).

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

A multi-technique approach is essential:

- NMR Spectroscopy :

- High-Resolution Mass Spectrometry (HRMS) : Match the molecular ion peak ([M+H]⁺) to the theoretical mass (C₁₀H₁₃ClN₃O₂S: calculated ~298.03 g/mol) .

- X-ray Crystallography : Resolve crystal structures to verify stereochemistry and bond angles, particularly for the pyrrolidine ring .

Advanced Research Questions

Q. What computational strategies are employed to predict the reactivity and stability of this compound in different solvents?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. Use B3LYP/6-31G(d) basis sets for accuracy .

- Solvent Modeling : Apply the Polarizable Continuum Model (PCM) to evaluate solvation effects. Polar aprotic solvents (e.g., DMSO) stabilize the sulfonyl group via dipole interactions, while chlorinated solvents (e.g., DCM) enhance solubility .

- Transition State Analysis : Map reaction pathways for hydrolysis or nucleophilic substitution using Gaussian or ORCA software. Identify intermediates and activation energies to optimize synthetic routes .

Q. How should researchers address discrepancies in biological activity data reported for this compound across different studies?

Discrepancies may arise from variations in:

- Purity : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Impurities like dechlorinated byproducts can skew bioactivity results .

- Assay Conditions : Standardize protocols (e.g., cell lines, incubation time, concentration ranges). For kinase inhibition assays, validate using positive controls (e.g., staurosporine) .

- Structural Confirmation : Cross-validate with computational docking studies (AutoDock Vina) to correlate activity with binding affinities. Discrepancies in IC₅₀ values may reflect differences in target protein conformations .

Q. What methodologies are recommended for analyzing the compound’s stability under varying pH and temperature conditions?

- Accelerated Stability Studies :

- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via UV-Vis spectroscopy (λmax ~260 nm for pyrazine) .

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds. Store samples at 4°C in amber vials to prevent photodegradation .

- Degradation Pathways : Identify hydrolysis products (e.g., desulfonated pyrrolidine) using LC-MS/MS. Adjust formulation buffers (e.g., citrate for acidic stability) based on results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.